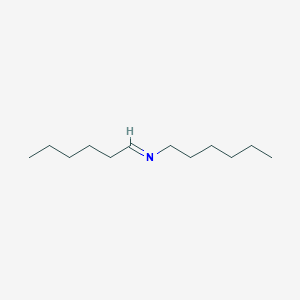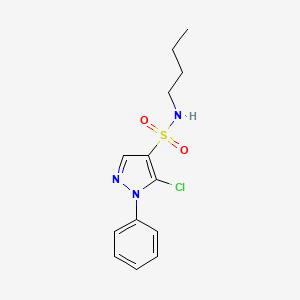![molecular formula C8H9N7OS B14150473 2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B14150473.png)
2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-aminotetrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide is a complex organic compound that features a tetrazole ring and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-aminotetrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide typically involves the following steps:
Formation of 5-aminotetrazole: This can be achieved through the amination of cyanamide with hydrazoic acid under acidic conditions.
Condensation Reaction: The 5-aminotetrazole is then reacted with thiophene-2-carbaldehyde in the presence of a suitable catalyst to form the Schiff base, N-[(E)-thiophen-2-ylmethylideneamino]acetamide.
Final Coupling: The Schiff base is coupled with 5-aminotetrazole under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-aminotetrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
2-(5-aminotetrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Can be used in the development of high-energy materials and explosives due to the presence of the tetrazole ring.
Biological Studies: May serve as a probe in biochemical assays to study enzyme interactions and binding affinities.
Mechanism of Action
The mechanism of action of 2-(5-aminotetrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites. The Schiff base moiety can interact with nucleophilic residues in proteins, potentially inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
1-aminotetrazol-5-one: Another tetrazole derivative with high nitrogen content.
2,5-diaminotetrazole: Known for its energetic properties and use in high-energy materials.
Substituted Imidazoles: Share similar heterocyclic structures and are used in various applications.
Uniqueness
2-(5-aminotetrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide is unique due to the combination of the tetrazole and thiophene moieties, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H9N7OS |
|---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
2-(5-aminotetrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C8H9N7OS/c9-8-12-13-14-15(8)5-7(16)11-10-4-6-2-1-3-17-6/h1-4H,5H2,(H,11,16)(H2,9,12,14)/b10-4+ |
InChI Key |
GCCKMHPFTZGCDS-ONNFQVAWSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)CN2C(=NN=N2)N |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)CN2C(=NN=N2)N |
solubility |
22.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-[2-hydroxy-2-(5-methoxy-1H-indol-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14150402.png)
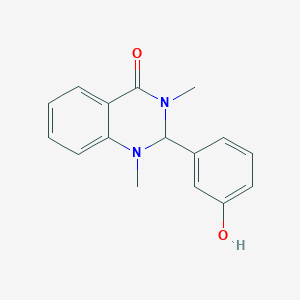
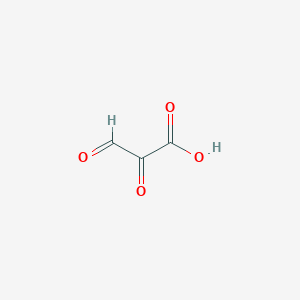
![3-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-1-methylpyridinium](/img/structure/B14150439.png)

![[2-(2-Methoxyethoxy)ethoxy]ethene](/img/structure/B14150451.png)
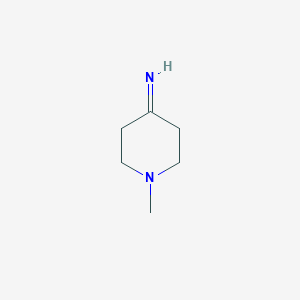

![3-[5-(Methanesulfonyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14150467.png)
